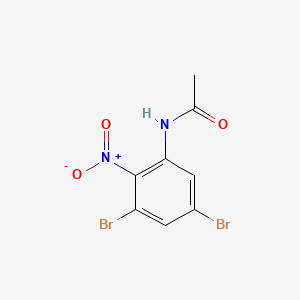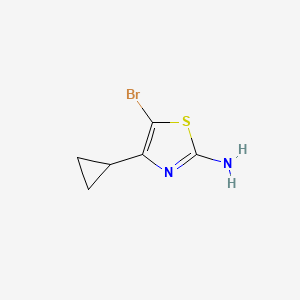
6-Bromo-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular weight of this compound is 200.03 . The structure of similar compounds has been studied using techniques such as X-ray diffraction . Theoretical investigations of similar molecules have also been carried out using methods such as density functional theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, chemists often use a combination of chemical reactions and stoichiometric calculations in a methodology called quantitative analysis .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in an inert atmosphere at 2-8°C . Its average mass is 186.006 Da and its monoisotopic mass is 184.947617 Da .Applications De Recherche Scientifique
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-methylnicotinaldehyde has been explored for its use as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This application is significant in organic synthesis, where selective protection and deprotection of functional groups are crucial. Such photolabile protecting groups are useful in the release of various compounds like benzaldehyde, piperonal, and acetophenone upon exposure to light (Lu et al., 2003).
Transformation in Anaerobic Environments
The compound has been studied in the context of its transformation by anaerobic bacteria. This research is relevant in environmental chemistry, particularly in understanding how halogenated compounds like this compound are altered in anaerobic conditions, which is important for assessing their environmental impact and degradation pathways (Neilson et al., 1988).
Radical Scavenging Activity
Studies on marine red algae have identified compounds structurally related to this compound, highlighting their potential in radical scavenging activities. This implies a possible application in developing antioxidants or therapeutic agents based on similar molecular frameworks (Li et al., 2008).
Synthesis of Complex Organic Compounds
Research has also explored the synthesis of various complex organic compounds using this compound as a starting material or intermediate. Such studies are important for the development of new pharmaceuticals and materials with specific properties (Gurjar et al., 2005).
Antioxidant Effect in Cellular Models
Further research includes the investigation of bromophenols, similar to this compound, for their antioxidant effects in cellular models. This is crucial in understanding the potential health benefits of these compounds and their mechanisms of action (Olsen et al., 2013).
Safety and Hazards
Orientations Futures
The future directions of 6-Bromo-4-methylnicotinaldehyde and similar compounds could involve developments in catalytic chemistry . This could include the discovery and development of catalysts evolving from trial-and-error to rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
Propriétés
IUPAC Name |
6-bromo-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIURTWJYOMPUAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730387 |
Source


|
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926294-07-7 |
Source


|
| Record name | 6-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-METHYLNICOTINALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





Methanone](/img/structure/B581994.png)


![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)



![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)

